Cholecystokinin octapeptide (1-4) (desulfated)

Descripción general

Descripción

Cholecystokinin octapeptide (1-4) (desulfated) is a synthetic peptide compound derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is a desulfated version of the naturally occurring cholecystokinin octapeptide, which plays a crucial role in stimulating the digestion of fat and protein by promoting the contraction of the gallbladder and the release of digestive enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cholecystokinin octapeptide (1-4) (desulfated) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The desulfation process is achieved by removing the sulfate group from the tyrosine residue in the peptide sequence .

Industrial Production Methods

Industrial production of cholecystokinin octapeptide (1-4) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

Cholecystokinin octapeptide (1-4) (desulfated) undergoes various chemical reactions, including:

Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid is commonly used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is used for reduction reactions.

Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cholecystokinin octapeptide (1-4) (desulfated) has a wide range of applications in scientific research:

Gastrointestinal Physiology

- Role in Digestion: This peptide enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion. Its action is crucial for the digestion of fats and proteins.

- Case Study: In animal studies, administration of desulfated cholecystokinin resulted in significant increases in pancreatic enzyme secretion, demonstrating its role in digestive health .

Metabolic Disorders

- Impact on Satiety: Research indicates that this peptide may influence satiety and food intake behavior through its action on the central nervous system.

- Case Study: A study involving anorexic infantile rats showed that elevated levels of cholecystokinin correlated negatively with food intake, suggesting a potential role in appetite regulation .

Therapeutic Applications

- Potential Treatment for Digestive Disorders: The compound is being explored for therapeutic applications in treating conditions such as pancreatitis and gallbladder dysfunction.

- Diagnostic Tool: It is also investigated as a diagnostic tool for assessing gallbladder function due to its ability to stimulate gallbladder contraction .

| Biological Activity | Effect |

|---|---|

| Pancreatic Enzyme Secretion | Stimulated |

| Gallbladder Contraction | Stimulated |

| Gastric Acid Secretion | Inhibited |

| Satiety Regulation | Enhanced |

Pharmacokinetics

The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings.

Animal Studies on Dosage Effects

- Experimental studies have shown that varying doses of desulfated cholecystokinin significantly impact pancreatic function and digestive enzyme release.

Role in Metabolic Diseases

- Research has indicated that alterations in cholecystokinin levels may play a role in metabolic diseases, particularly those related to appetite regulation and energy balance.

Neurotransmitter Functions

Mecanismo De Acción

Cholecystokinin octapeptide (1-4) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) located in the gastrointestinal tract and the central nervous system. This binding triggers a cascade of intracellular signaling pathways, leading to the contraction of the gallbladder, the release of digestive enzymes from the pancreas, and the inhibition of gastric acid secretion .

Comparación Con Compuestos Similares

Similar Compounds

Cholecystokinin octapeptide (sulfated): The sulfated version of the peptide, which retains the sulfate group on the tyrosine residue.

Gastrin: Another gastrointestinal hormone with similar functions but different peptide sequences.

Uniqueness

Cholecystokinin octapeptide (1-4) (desulfated) is unique due to the absence of the sulfate group, which can alter its binding affinity and biological activity compared to the sulfated version. This desulfated peptide provides insights into the role of sulfation in cholecystokinin’s function and allows for the development of analogs with tailored properties .

Actividad Biológica

Cholecystokinin octapeptide (1-4) (desulfated), a member of the cholecystokinin (CCK) family, is a peptide hormone that plays a crucial role in various physiological processes, particularly in the gastrointestinal system. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Cholecystokinin Octapeptide (1-4) (Desulfated)

Cholecystokinin octapeptide (1-4) (desulfated) is characterized by the absence of a sulfate group, which significantly alters its biological activity compared to its sulfated counterpart. It primarily interacts with CCK receptors, influencing digestive processes and neuroendocrine functions.

Target and Mode of Action

- This peptide interacts with CCK receptors (CCK1 and CCK2), which are G-protein-coupled receptors located in the gastrointestinal tract and central nervous system. Upon binding, it stimulates various intracellular signaling pathways, including the activation of adenylate cyclase leading to increased cyclic AMP (cAMP) levels.

Biochemical Pathways

- Cholecystokinin octapeptide (1-4) (desulfated) affects several pathways:

Cellular Effects

Cholecystokinin octapeptide (1-4) (desulfated) has significant effects on various cell types:

- Gastrointestinal Tract : Enhances digestive enzyme secretion and bile release while inhibiting gastric acid secretion.

- Central Nervous System : Functions as a neurotransmitter influencing satiety and food intake behavior .

Pharmacokinetics

The pharmacokinetic profile indicates that this peptide is metabolized through enzymatic processes typical for peptide hormones. Its stability can be affected by environmental factors such as temperature and pH, which are critical for maintaining its biological activity in laboratory settings .

Case Studies and Experimental Evidence

- Animal Studies on Dosage Effects :

- Role in Metabolic Diseases :

- Neurotransmitter Functions :

Data Table: Biological Activity Summary

| Biological Activity | Effect |

|---|---|

| Pancreatic Enzyme Secretion | Stimulated |

| Gallbladder Contraction | Stimulated |

| Gastric Acid Secretion | Inhibited |

| Satiety Regulation | Enhanced |

Propiedades

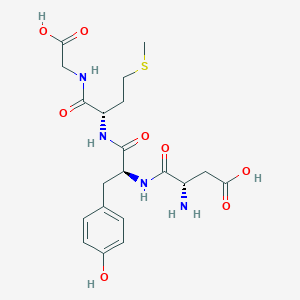

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O8S/c1-33-7-6-14(19(31)22-10-17(28)29)23-20(32)15(8-11-2-4-12(25)5-3-11)24-18(30)13(21)9-16(26)27/h2-5,13-15,25H,6-10,21H2,1H3,(H,22,31)(H,23,32)(H,24,30)(H,26,27)(H,28,29)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZUTQBEOFBSLP-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.